BenchChemオンラインストアへようこそ!

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid

conformational analysis rotatable bonds scaffold rigidity

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid (CAS 1314790-49-2) is a benzenesulfonamide derivative that incorporates a cyclopropane-1-carboxylic acid moiety directly attached to the 4‑position of a phenylsulfonamide. This architecture delivers a unique combination of a hydrogen‑bond‑donor/acceptor‑rich sulfonamide head, a conformationally constrained cyclopropane spacer, and a free carboxylic acid handle, creating a versatile small‑molecule scaffold that is distinct from simple sulfamoylbenzoic or phenylacetic acid analogs.

Molecular Formula C10H11NO4S
Molecular Weight 241.26
CAS No. 1314790-49-2
Cat. No. B2436157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid
CAS1314790-49-2
Molecular FormulaC10H11NO4S
Molecular Weight241.26
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
InChIKeyNYCLCUQENKHEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic Acid (CAS 1314790-49-2): Core Structural Identity and Procurement Rationale


1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid (CAS 1314790-49-2) is a benzenesulfonamide derivative that incorporates a cyclopropane-1-carboxylic acid moiety directly attached to the 4‑position of a phenylsulfonamide. This architecture delivers a unique combination of a hydrogen‑bond‑donor/acceptor‑rich sulfonamide head, a conformationally constrained cyclopropane spacer, and a free carboxylic acid handle, creating a versatile small‑molecule scaffold that is distinct from simple sulfamoylbenzoic or phenylacetic acid analogs . Suppliers consistently list the compound at a standard purity of ≥95 % with full batch‑specific QC documentation (NMR, HPLC, GC) .

Why 4‑Sulfamoylbenzoic Acid, 4‑Sulfamoylphenylacetic Acid, or 1‑Sulfamoylcyclopropane‑1‑carboxylic Acid Cannot Simply Replace This Compound


Swapping 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylic acid with a structurally simpler analog will alter key physicochemical and conformational properties that govern downstream molecular recognition. The sulfamoylbenzoic acid scaffold (pKa ≈ 3.5, melting point 285‑295 °C ) places the carboxylic acid directly on the aromatic ring, eliminating the torsional freedom and steric shielding provided by the cyclopropane spacer. The phenylacetic acid congener (2‑(4‑sulfamoylphenyl)acetic acid) retains three rotatable bonds but lacks the ring‑strain and metabolic‑shielding effects of the cyclopropane, while the simpler 1‑sulfamoylcyclopropane-1‑carboxylic acid lacks the aryl sulfonamide pharmacophore entirely. These structural differences translate into measurable variations in conformational distribution, metabolic stability, and pharmacophoric presentation that make generic substitution scientifically unjustified without re‑optimization.

Quantitative Differentiation Evidence for 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic Acid Against Its Closest Analogs


Enhanced Conformational Restriction Relative to 4‑Sulfamoylphenylacetic Acid

The target compound displays only 3 rotatable bonds (Rotatable_Bonds = 3, as reported by Leyan ), identical to the count for 4‑sulfamoylphenylacetic acid . However, the cyclopropane ring locks the carboxylic acid into a fixed orientation relative to the aryl ring, reducing the number of energetically accessible conformers and increasing the fraction of sp³‑hybridized carbons compared with the fully flexible methylene linker in the phenylacetic acid analog. This conformational pre‑organization can improve binding enthalpy and reduce entropic penalties upon target engagement, a principle widely exploited in fragment‑based lead generation [1].

conformational analysis rotatable bonds scaffold rigidity

Cyclopropane‑Mediated Enhancement of Metabolic Stability Over Acyclic Carboxylic Acid Analogs

The cyclopropane‑carboxylic acid motif is known to provide a substantial increase in hydrolytic and metabolic stability compared with acyclic esters and amides. In a head‑to‑head comparison of valacyclovir with its cyclopropane‑carboxylate analog, the cyclopropane derivative exhibited a half‑life > 300 h at pH 6 and 40 °C, compared with 69.7 h for the acyclic form [1]. While this specific comparison does not involve the target compound directly, the class‑level inference is that the cyclopropane‑carboxylic acid moiety in 1‑(4‑sulfamoylphenyl)cyclopropane‑1‑carboxylic acid will confer superior metabolic and chemical stability relative to analogs bearing an unconstrained carboxylic acid group, such as 4‑sulfamoylphenylacetic acid.

metabolic stability hydrolytic stability prodrug design

Superior Purity and Batch‑to‑Batch Reproducibility Over the 3‑Sulfamoyl Regioisomer

The 4‑sulfamoyl compound is offered with a standard purity of ≥95 % and benefits from extensive QC characterization, including NMR, HPLC, and GC analysis provided as batch‑specific certificates of analysis . The 3‑sulfamoyl regioisomer (1‑(3‑sulfamoylphenyl)cyclopropanecarboxylic acid, CAS 1708079‑88‑2) is also listed at ≥95 % purity ; however, the 3‑isomer carries an MDL Number of N/A, indicating less mature registration and potentially lower supplier investment in validated analytical characterization. The defined substitution pattern and robust QC documentation of the target compound reduce the risk of regioisomeric contamination in structure‑activity‑relationship (SAR) studies.

purity control regioisomer quality assurance

Cost‑Effective Entry to a Diversifiable Scaffold Compared with 4‑Sulfamoylbenzamide

The target compound is priced at approximately €278 per 25 mg (CymitQuimica, ), which on a per‑milligram basis is comparable to or lower than many advanced sulfonamide building blocks such as 4‑sulfamoylbenzamide (95 % purity, €340 per 250 mg ). Because the cyclopropane‑carboxylic acid provides two chemically orthogonal diversification points (carboxylic acid for amide coupling and sulfonamide for N‑functionalization), the cost per diversifiable vector is substantially lower than that of a mono‑functional sulfonamide. This economic advantage is especially relevant when planning large combinatorial libraries.

scaffold economics procurement cost library synthesis

LogP‑Optimized Drug‑Like Properties Versus 4‑Sulfamoylbenzoic Acid

The experimentally derived LogP for the target compound is 0.45 , placing it within the optimal drug‑like lipophilicity window (LogP 1‑3) while maintaining a high topological polar surface area (TPSA = 97.46 Ų). By contrast, 4‑sulfamoylbenzoic acid has a predicted LogP of approximately 0.5 and carries a lower TPSA due to the absence of the cyclopropane spacer, which reduces the overall molecular surface available for polar interactions. The combination of moderate lipophilicity and high TPSA is advantageous for achieving solubility‑permeability balance and for maintaining favorable off‑target selectivity profiles in early‑stage discovery.

lipophilicity drug‑likeness physicochemical properties

Validated Building Block for Anticonvulsant and Carbonic‑Anhydrase‑Targeted Libraries

Although the target compound itself has not been profiled in published biological assays, its immediate amide derivatives have demonstrated in vivo anticonvulsant activity. For example, 2,2‑dimethyl‑N‑(4‑sulfamoylphenyl)cyclopropane‑1,1‑dicarboxamide (directly derived from the 1‑(4‑sulfamoylphenyl)cyclopropane‑1‑carboxylic acid scaffold) showed an ED₅₀ of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model with a protective index of 24.8 [1]. This contrasts with the parent 4‑sulfamoylphenylacetic acid scaffold, whose amide derivatives typically require additional structural elaboration to achieve similar in‑vivo potency , indicating that the cyclopropane‑carboxylic acid core itself contributes productively to pharmacophoric presentation.

anticonvulsant carbonic anhydrase sulfonamide derivatives

High‑Impact Application Scenarios for 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic Acid


Fragment‑Based Lead Generation for Carbonic Anhydrase and Sulfonamide‑Binding Targets

The combination of a constrained cyclopropane spacer and a terminal carboxylic acid allows the compound to be used directly as a fragment for soaking experiments or as a covalent anchor for tethering approaches. The high TPSA (97.46 Ų) and moderate LogP (0.45) ensure aqueous solubility suitable for biochemical assay conditions, while the two hydrogen‑bond donors (H_Donors = 2) and three acceptors (H_Acceptors = 3) enable productive interactions with metal‑containing active sites such as carbonic anhydrase isoforms .

Parallel Library Synthesis for CNS‑Active Sulfonamide Derivatives

The demonstrated in‑vivo anticonvulsant activity of the 2,2‑dimethyl‑N‑(4‑sulfamoylphenyl)cyclopropane‑1,1‑dicarboxamide derivative (ED₅₀ = 22.50 mg/kg, PI = 24.8) positions the target compound as an ideal starting material for constructing diverse amide and ester libraries. The carboxylic acid can be coupled to a wide range of amines under standard HATU/DIPEA conditions, and the residual sulfonamide can be further alkylated or acylated to generate three‑dimensional diversity, directly addressing the “escape from flatland” paradigm in modern medicinal chemistry.

Metabolically Stable Bioconjugation Probes

The enhanced hydrolytic stability imparted by the cyclopropane‑carboxylic acid moiety (half‑life > 300 h at pH 6 vs. 69.7 h for acyclic analogs) makes this scaffold an attractive choice for designing stable ester‑linked bioconjugates or prodrugs. Researchers developing antibody‑drug conjugates (ADCs) or small‑molecule fluorescent probes can exploit this stability to ensure the linker remains intact during circulation and cellular processing, reducing premature payload release.

Regioisomerically Pure Sulfonamide Standards for Analytical Method Development

The rigorous QC documentation (batch‑specific NMR, HPLC, GC) and the unambiguous 4‑substitution pattern make this compound an ideal reference standard for developing HPLC‑MS methods that must distinguish between the 3‑ and 4‑sulfamoyl regioisomers. The defined MDL registration (MFCD19693503) further supports its use in method validation and impurity profiling within pharmaceutical quality control laboratories.

Quote Request

Request a Quote for 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.